molecular formula C13H22ClN3 B1419221 2-(4-Methyl-piperazin-1-yl)-2-phenyl-ethylamine trihydrochloride CAS No. 1185304-06-6

2-(4-Methyl-piperazin-1-yl)-2-phenyl-ethylamine trihydrochloride

Cat. No.: B1419221
CAS No.: 1185304-06-6
M. Wt: 255.79 g/mol
InChI Key: ZWUYNGRBAWFHGC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H17N3.3ClH/c1-9-4-6-10(3-2-8)7-5-9;;;/h2-8H2,1H3;3*1H . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a white solid. It has a molecular weight of 252.61 .

Scientific Research Applications

Pharmacological Properties

2-(4-Methyl-piperazin-1-yl)-2-phenyl-ethylamine trihydrochloride has been investigated for its potential pharmacological properties. Research has shown its relevance in the study of adrenoceptor antagonists, with derivatives displaying high potency and selectivity for alpha1a and alpha1d subtypes (Barlocco et al., 1999). This suggests its utility in exploring treatments for conditions related to these receptors.

Antimicrobial Activity

Compounds derived from 2-(4-Methyl-piperazin-1-yl)-2-phenyl-ethylamine have been synthesized and evaluated for antimicrobial properties. Certain derivatives have demonstrated significant antibacterial and antifungal activities, highlighting their potential in addressing infectious diseases (Rajkumar et al., 2014).

Antitumor Potential

Research indicates that derivatives of this compound have promising antitumor activities. In particular, some synthesized derivatives have shown potent antiproliferative effects against breast cancer cells, suggesting a potential avenue for cancer treatment (Yurttaş et al., 2014).

Chemical Synthesis and Characterization

There has been significant work in the synthesis and characterization of derivatives of 2-(4-Methyl-piperazin-1-yl)-2-phenyl-ethylamine. This includes exploring novel synthetic methods and studying their physical and chemical properties, which is crucial for the development of new pharmaceuticals (Fathalla & Pazdera, 2017).

Biochemical Analysis

Biochemical Properties

2-(4-Methyl-piperazin-1-yl)-2-phenyl-ethylamine trihydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been studied for its potential as a serotonin type-3 receptor antagonist, which is involved in the management of nausea and emesis . The compound’s interaction with serotonin receptors suggests its potential use in neuro-pharmacological applications.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound exhibits antidepressant-like effects in rodent models, indicating its impact on neural pathways and behavior . The compound’s ability to modulate serotonin receptors plays a crucial role in its cellular effects.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with serotonin type-3 receptors. By binding to these receptors, the compound inhibits their activity, leading to changes in neurotransmitter release and signaling pathways . This inhibition results in antidepressant-like effects, as observed in various behavioral models. The compound’s binding interactions and receptor modulation are key aspects of its molecular mechanism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that chronic treatment with this compound can restore behavioral deficits in rodent models, indicating its sustained impact on neural pathways . The temporal effects are crucial for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Lower doses of the compound have been shown to exhibit antidepressant-like effects, while higher doses may lead to adverse effects . Understanding the dosage effects is essential for determining the therapeutic window and potential toxicity of the compound.

Metabolic Pathways

This compound is involved in metabolic pathways that influence its activity and function. The compound interacts with enzymes and cofactors that modulate its metabolism and bioavailability . These interactions can affect the compound’s efficacy and safety in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that influence its localization and accumulation . Understanding these interactions is essential for optimizing its delivery and therapeutic potential.

Subcellular Localization

This compound’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These factors influence its efficacy and mechanism of action within cells.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-Methyl-piperazin-1-yl)-2-phenyl-ethylamine trihydrochloride involves the reaction of 4-methylpiperazine with 2-phenylethylamine followed by the addition of hydrochloric acid to form the trihydrochloride salt.", "Starting Materials": [ "4-methylpiperazine", "2-phenylethylamine", "hydrochloric acid" ], "Reaction": [ "Step 1: 4-methylpiperazine is reacted with 2-phenylethylamine in a solvent such as ethanol or methanol.", "Step 2: The resulting product is then treated with hydrochloric acid to form the trihydrochloride salt.", "Step 3: The product is then filtered and dried to obtain the final compound, 2-(4-Methyl-piperazin-1-yl)-2-phenyl-ethylamine trihydrochloride." ] }

CAS No.

1185304-06-6

Molecular Formula

C13H22ClN3

Molecular Weight

255.79 g/mol

IUPAC Name

2-(4-methylpiperazin-1-yl)-2-phenylethanamine;hydrochloride

InChI

InChI=1S/C13H21N3.ClH/c1-15-7-9-16(10-8-15)13(11-14)12-5-3-2-4-6-12;/h2-6,13H,7-11,14H2,1H3;1H

InChI Key

ZWUYNGRBAWFHGC-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(CN)C2=CC=CC=C2.Cl.Cl.Cl

Canonical SMILES

CN1CCN(CC1)C(CN)C2=CC=CC=C2.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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